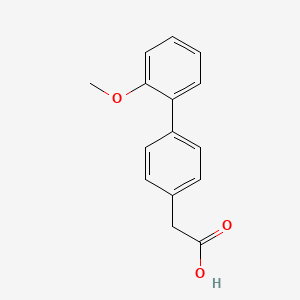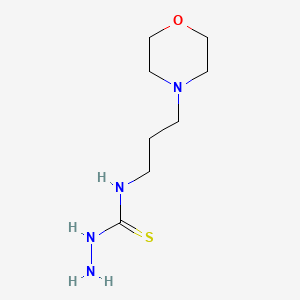![molecular formula C13H10F3N B1586165 4'-(Trifluorométhyl)-[1,1'-biphényl]-4-amine CAS No. 57688-34-3](/img/structure/B1586165.png)
4'-(Trifluorométhyl)-[1,1'-biphényl]-4-amine
Vue d'ensemble
Description
La 4’-trifluorométhyl-biphényl-4-ylamine est un composé chimique de formule moléculaire C13H10F3N et de masse molaire 237,22 g/mol . Elle se caractérise par la présence d’un groupe trifluorométhyle lié à une structure biphénylique, qui comprend un groupe amine en position para. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
4’-Trifluoromethyl-biphenyl-4-ylamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of liquid crystals and other advanced materials.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 4’-trifluorométhyl-biphényl-4-ylamine implique généralement les étapes suivantes :
Formation de la structure biphénylique : L’étape initiale consiste à former la structure biphénylique par une réaction de couplage, telle que le couplage de Suzuki-Miyaura, qui utilise des catalyseurs au palladium et des acides boroniques.
Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit en utilisant des réactifs tels que l’iodure de trifluorométhyle ou le sulfonate de trifluorométhyle dans des conditions spécifiques.
Méthodes de production industrielle : La production industrielle de la 4’-trifluorométhyl-biphényl-4-ylamine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les facteurs clés incluent le contrôle de la température, le choix des solvants et les techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : La 4’-trifluorométhyl-biphényl-4-ylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, ce qui conduit à la formation de dérivés nitro ou hydroxyl correspondants.
Réduction : Les réactions de réduction utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent convertir le groupe amine en une alkylamine.
Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile, en particulier au niveau du cycle aromatique.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Agents halogénants, nucléophiles tels que les amines ou les alcools, catalyseurs tels que le palladium ou le cuivre.
Principaux Produits Formés :
Oxydation : Dérivés nitro, dérivés hydroxyl.
Réduction : Alkylamines.
Substitution : Biphényls halogénés, biphényls alkylés.
4. Applications de Recherche Scientifique
La 4’-trifluorométhyl-biphényl-4-ylamine est utilisée dans divers domaines de la recherche scientifique :
Chimie : Utilisée comme élément de base en synthèse organique, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Employée dans l’étude de l’inhibition enzymatique et des interactions protéine-ligand.
Médecine : En cours d’investigation pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans la production de cristaux liquides et d’autres matériaux avancés.
Mécanisme D'action
Le mécanisme d’action de la 4’-trifluorométhyl-biphényl-4-ylamine implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et des protéines, en modulant leur activité.
Voies impliquées : Elle peut influencer les voies de signalisation liées à l’inflammation, la prolifération cellulaire et l’apoptose.
Composés Similaires :
- 4’-Fluorobiphényl-4-ylamine
- 4’-Chlorobiphényl-4-ylamine
- 4’-Bromobiphényl-4-ylamine
Comparaison :
- Unicité : La présence du groupe trifluorométhyle dans la 4’-trifluorométhyl-biphényl-4-ylamine confère des propriétés uniques telles qu’une lipophilie accrue et une stabilité métabolique par rapport à ses analogues halogénés.
- Réactivité : Le groupe trifluorométhyle influence également la réactivité du composé, le rendant plus résistant à la dégradation métabolique et améliorant son affinité de liaison aux cibles biologiques .
Comparaison Avec Des Composés Similaires
- 4’-Fluorobiphenyl-4-ylamine
- 4’-Chlorobiphenyl-4-ylamine
- 4’-Bromobiphenyl-4-ylamine
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 4’-trifluoromethyl-biphenyl-4-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs.
- Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its binding affinity to biological targets .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIAMYXBRKPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382227 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-34-3 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57688-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)








![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)

